![molecular formula C20H19N3O4S2 B3311571 N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,3-dimethoxybenzamide CAS No. 946271-30-3](/img/structure/B3311571.png)
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,3-dimethoxybenzamide
Overview
Description
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,3-dimethoxybenzamide, commonly known as ATB-346, is a novel drug compound that has shown significant potential in the treatment of various inflammatory diseases. The compound is a non-steroidal anti-inflammatory drug (NSAID) that has been specifically designed to reduce the gastrointestinal (GI) side effects commonly associated with traditional NSAIDs.
Mechanism of Action
The mechanism of action of ATB-346 involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that mediate inflammation and pain. Unlike traditional N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,3-dimethoxybenzamides, ATB-346 selectively targets COX-2, while sparing the activity of COX-1, which is responsible for the production of prostaglandins that protect the GI tract.
Biochemical and Physiological Effects:
ATB-346 has been shown to reduce inflammation and pain in various animal models of inflammatory diseases. The compound has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, ATB-346 has been shown to reduce the risk of GI side effects, such as gastric ulcers and bleeding.
Advantages and Limitations for Lab Experiments
ATB-346 has several advantages over traditional N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,3-dimethoxybenzamides in laboratory experiments. The compound has been shown to have potent anti-inflammatory and analgesic effects, while also reducing the risk of GI side effects. However, the compound has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research and development of ATB-346. One potential direction is the investigation of the compound's potential therapeutic applications in other inflammatory diseases, such as psoriasis and multiple sclerosis. Another direction is the development of new formulations and delivery systems that can improve the compound's solubility and stability. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of ATB-346, as well as its potential long-term effects on human health.
Scientific Research Applications
ATB-346 has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. The compound has been shown to have potent anti-inflammatory and analgesic effects, while also reducing the risk of GI side effects.
properties
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2,3-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-26-14-10-6-9-13(17(14)27-2)18(25)23-19-16(12-7-4-3-5-8-12)22-20(29-19)28-11-15(21)24/h3-10H,11H2,1-2H3,(H2,21,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWCUMHBIXLOMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,3-dimethoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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